4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)29(26,27)22-12-14-7-9-21-18(11-14)15-8-10-28-13-15/h1-4,7-11,13,22H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOHFKWCHMRRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cardiovascular health and enzyme inhibition. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,5-dioxopyrrolidine with various amine and sulfonamide precursors under controlled conditions to yield the desired sulfonamide derivative. The following table summarizes some synthetic routes:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2,5-Dioxopyrrolidine + Amine + Sulfonyl Chloride | Varies (typically >60%) |
| 2 | Purification via column chromatography | High purity achieved |
Chemical Structure
The molecular formula of the compound is , indicating a complex structure with potential interactions at the molecular level that may influence its biological activity.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can significantly affect cardiovascular parameters. A study evaluated the impact of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Notably, compounds similar to our target compound demonstrated a reduction in perfusion pressure and coronary resistance.
Key Findings:
- Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
- Effects : Decreased perfusion pressure compared to control.
- Mechanism : Potential interaction with calcium channels, influencing vascular resistance.
The results suggest that the target compound may exhibit similar properties due to structural similarities with other tested sulfonamides .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that are crucial in metabolic pathways. Preliminary docking studies have shown that compounds with a similar structure can bind effectively to enzymes involved in cell proliferation and inflammation.
- Binding : The compound likely interacts with key amino acid residues in the active site of target enzymes.
- Inhibition : This interaction may inhibit enzymatic activity, leading to reduced cell proliferation rates.
Experimental Design
An experimental design was employed to evaluate the biological activity of various benzenesulfonamide derivatives:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution) | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
Results Summary
The results indicated that Compound IV significantly decreased perfusion pressure over time compared to controls and other tested compounds, suggesting a strong potential for cardiovascular applications .
Comparison with Similar Compounds
Key Observations :
- The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to thiazolyl or aniline substituents.
Pharmacological Activity and Target Selectivity
- Kinase Inhibition : The pyrazolo-pyrimidinyl sulfonamide in exhibits kinase inhibitory activity, suggesting that the target compound’s pyridine-thiophene system might similarly interact with ATP-binding domains.
- Antimicrobial Potential: Sulfathiazole derivatives (e.g., ) historically target dihydropteroate synthase, but the dioxopyrrolidinyl group in the target compound may shift selectivity toward other enzymes.
Pharmacokinetic and Physicochemical Properties
A comparative assessment of key properties is hypothesized based on structural features:
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the pyrrolidinone core via Heck–Matsuda desymmetrization (for enantioselective β-aryl-γ-lactam derivatives) using palladium catalysts and aryl diazonium salts .
- Step 2 : Sulfonamide coupling between the pyrrolidinone intermediate and the pyridine-thiophene moiety. This step often employs coupling agents like EDC/HOBt in dichloromethane or DMF under nitrogen .
- Critical Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C (for diazonium reactions), 40–60°C (for coupling) |
| Solvent | DMF, dichloromethane |
| Catalysts | Pd(OAc)₂ for Heck–Matsuda; EDC/HOBt for amide bonds |
| Reaction Time | 12–24 hours (coupling step) |
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Essential for confirming molecular formula (e.g., observed vs. calculated [M+Na]⁺ ions) .
- HPLC with Chiral Columns : Critical for enantiopurity analysis, especially if the pyrrolidinone core is chiral (e.g., SFC analysis with Chiralpak AD-H column) .
- ¹H/¹³C NMR : Key signals include:
- Pyrrolidinone : δ ~2.5–3.5 ppm (m, CH₂ groups), δ ~4.2 ppm (d, NH).
- Thiophene : δ ~7.1–7.3 ppm (multiplet, aromatic protons).
- Sulfonamide : δ ~7.8–8.2 ppm (d, SO₂NH coupling to pyridine) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd(OAc)₂ for asymmetric Heck–Matsuda reactions, achieving >85% enantiomeric excess (ee) in pyrrolidinone intermediates .
- Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., tert-butyl groups) on the pyrrolidinone nitrogen to bias ring-opening/functionalization .
- Case Study : For a similar compound, (R)-4-(4-nitrophenyl)-1-tosylpyrrolidin-2-one achieved 70% ee via HPLC-guided optimization of aryl diazonium salt reactivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals (e.g., overlapping pyridine and thiophene peaks) .
- Isotopic Labeling : Use ¹⁵N-labeled sulfonamide precursors to confirm NH coupling patterns in NMR .
- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonamide conformation) when HRMS/NMR disagree. For example, a related compound, N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide, was resolved via single-crystal XRD .
Q. How can computational modeling predict reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for sulfonamide bond formation (e.g., Gibbs free energy barriers for EDC-mediated coupling) .
- Molecular Docking : Screen against biological targets (e.g., carbonic anhydrase isoforms) using AutoDock Vina. For example, sulfonamide derivatives show affinity for CA-II (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : Predict solubility/stability in aqueous buffers by simulating interactions with explicit water molecules (e.g., using GROMACS) .
Data Contradiction Analysis
Q. How to address discrepancies in enantiomeric excess (ee) between HPLC and polarimetry?
- Methodological Answer :
- Source of Error : HPLC chiral columns may misresolve diastereomers; polarimetry assumes pure enantiomers.
- Resolution : Use complementary techniques:
SFC-MS to confirm molecular ion identity.
Chiral NMR shift reagents (e.g., Eu(hfc)₃) to differentiate enantiomers .
- Example : For (R)-4-(4-methoxyphenyl)-1-tosylpyrrolidin-2-one, HPLC ee (85%) aligned with SFC after correcting for co-eluting impurities .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase (CA) isoforms via stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .
- Cellular Uptake : Use fluorescence-tagged analogs (e.g., BODIPY-labeled sulfonamide) in live-cell imaging .
- Table of Assay Conditions :
| Assay | Conditions | Key Metrics |
|---|---|---|
| CA Inhibition | 10 mM Tris-SO₄ buffer, 0.1 mM compound | IC₅₀ (nM) |
| Cytotoxicity | MTT assay, 48h exposure | LD₅₀ (µM) |
| Solubility | PBS, 25°C | mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
